molecular formula C8H6Cl2O2 B13632241 1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone

Cat. No.: B13632241
M. Wt: 205.03 g/mol
InChI Key: FDHMYZRFXAXLFF-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone is an organic compound with the molecular formula C8H6Cl2O2 It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone can be synthesized through the Friedel-Crafts acylation of 2,3-dichlorophenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(2,3-Dichloro-4-oxo-phenyl)-ethanone.

    Reduction: Formation of 1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone
  • 1-(2,3-Dichloro-4-hydroxyphenyl)-1-propanone

Uniqueness

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to the presence of the ethanone group.

Biological Activity

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone, also known as a chlorinated phenolic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a dichlorinated phenolic structure that influences its reactivity and biological interactions. The presence of hydroxyl and carbonyl groups allows for various chemical reactions, including oxidation and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways. For instance, it may inhibit enzymes responsible for the biosynthesis of essential cellular components, leading to antimicrobial effects.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains.

Antimicrobial Properties

This compound has demonstrated activity against various bacterial strains. In vitro studies have shown that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.

Antitumor Activity

Research has indicated potential antitumor effects, particularly through the inhibition of tumor cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, it has shown promising results in inhibiting Ewing's sarcoma cell lines with a GI50 value indicating effective growth inhibition .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological ActivityNotes
1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanoneStructureModerate antimicrobial activitySimilar substitution pattern
1-(2,3-Dichloro-4-hydroxyphenyl)-1-propanoneStructureLow antitumor activityLess effective than the target compound

The unique substitution pattern on the phenyl ring of this compound contributes to its distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Effects : A study published in Nature demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .
  • Antitumor Research : A detailed investigation into its antitumor properties highlighted its efficacy against various cancer cell lines. The study reported that treatment with the compound led to significant reductions in cell viability and induced apoptosis in tested cancer cells .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has provided insights into how modifications to the compound's structure affect its biological activity. This work is crucial for developing more potent derivatives for therapeutic applications .

Properties

IUPAC Name

1-(2,3-dichloro-4-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHMYZRFXAXLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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